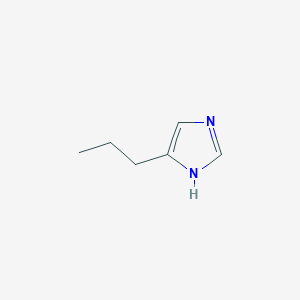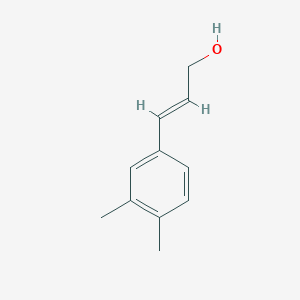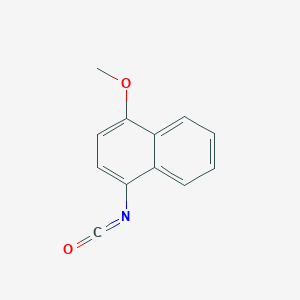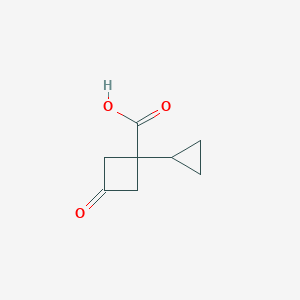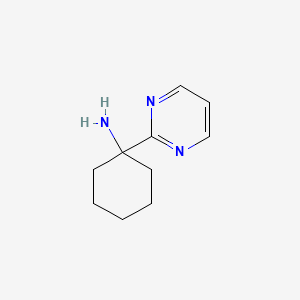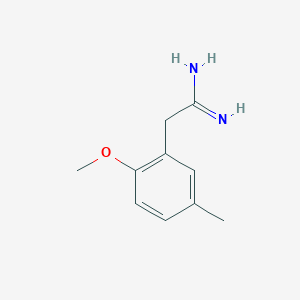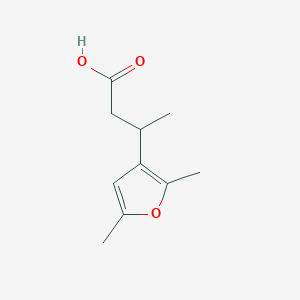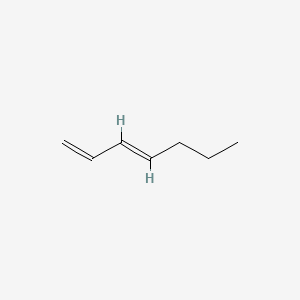
1,3-Heptadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Heptadiene is an organic compound with the molecular formula C7H12 . It is a conjugated diene, meaning it contains two double bonds separated by a single carbon-carbon bond. This structure imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common method to synthesize 1,3-heptadiene involves the dehydration of alcohols. For instance, 1,7-heptanediol can be dehydrated to form this compound under acidic conditions.
Dehydrohalogenation of Alkyl Halides: Another method is the dehydrohalogenation of alkyl halides. For example, 1,7-dibromohexane can undergo dehydrohalogenation to produce this compound.
Industrial Production Methods:
Catalytic Processes: Industrial production of this compound often involves catalytic processes, such as the use of transition metal catalysts to facilitate the formation of the conjugated diene structure.
Polymerization Reactions: this compound can also be produced as a byproduct in the polymerization of other dienes, such as 1,3-butadiene.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 1,3-heptadiene can undergo oxidation reactions to form various oxidized products, such as epoxides and diols.
Reduction: Reduction reactions can convert this compound into its saturated analog, heptane.
Substitution: Substitution reactions involving this compound typically result in the addition of functional groups to the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).
Reduction: Typical reducing agents include hydrogen gas (H2) and metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) and strong acids are often used in substitution reactions.
Major Products Formed:
Epoxides: Oxidation of this compound can yield epoxides, which are valuable intermediates in organic synthesis.
Diols: Further oxidation of epoxides can produce diols, which are important in the production of polymers and pharmaceuticals.
Heptane: Reduction of this compound results in heptane, a hydrocarbon used as a solvent and fuel.
Aplicaciones Científicas De Investigación
Chemistry: 1,3-heptadiene is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is employed in the study of biological systems, such as the investigation of enzyme-catalyzed reactions involving conjugated dienes.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of polymers, resins, and other materials that benefit from its unique chemical properties.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Interactions: 1,3-heptadiene can interact with enzymes, influencing their activity and the biochemical pathways they regulate.
Signal Transduction: The compound may affect signal transduction pathways, altering cellular responses and functions.
Mechanistic Details:
Oxidation Mechanism: The oxidation of this compound involves the addition of oxygen atoms to the double bonds, forming epoxides and diols.
Reduction Mechanism: Reduction involves the addition of hydrogen atoms to the double bonds, resulting in the formation of heptane.
Substitution Mechanism: Substitution reactions typically proceed through the addition of halogens or other substituents to the double bonds.
Comparación Con Compuestos Similares
1,3-Butadiene: Another conjugated diene with two double bonds, used extensively in the production of synthetic rubbers and plastics.
Isoprene: A diene with a similar structure, used in the manufacture of synthetic rubbers.
1,3-Pentadiene: A shorter conjugated diene, used in organic synthesis and polymer production.
Uniqueness:
1,3-Heptadiene: is unique due to its seven-carbon chain, which provides different physical and chemical properties compared to shorter dienes like 1,3-butadiene and 1,3-pentadiene.
Propiedades
Número CAS |
2384-92-1 |
|---|---|
Fórmula molecular |
C7H12 |
Peso molecular |
96.17 g/mol |
Nombre IUPAC |
(3E)-hepta-1,3-diene |
InChI |
InChI=1S/C7H12/c1-3-5-7-6-4-2/h3,5,7H,1,4,6H2,2H3/b7-5+ |
Clave InChI |
OGQVROWWFUXRST-FNORWQNLSA-N |
SMILES isomérico |
CCC/C=C/C=C |
SMILES canónico |
CCCC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


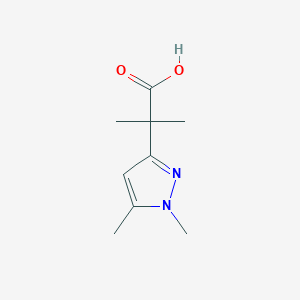
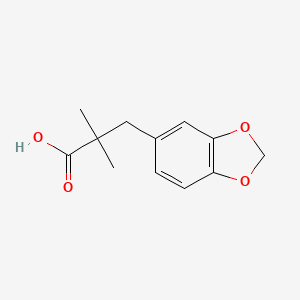
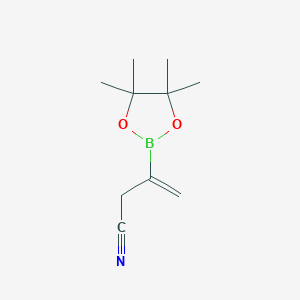
![1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one](/img/structure/B15322638.png)
